molecular formula C13H19ClN3O- B025160 delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride CAS No. 102504-38-1

delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride

カタログ番号 B025160
CAS番号: 102504-38-1
分子量: 268.76 g/mol
InChIキー: FKBRJRKUIFKYLG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DMXAA and is a potent activator of the innate immune system. DMXAA has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.

作用機序

DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which activate immune cells and promote an anti-tumor immune response. DMXAA also increases vascular permeability, leading to increased tumor blood flow and enhanced drug delivery to the tumor site.

実験室実験の利点と制限

DMXAA has several advantages for lab experiments. It is a potent activator of the innate immune system and has shown anti-tumor activity in several preclinical models. However, DMXAA has some limitations. It has poor solubility in water, which can limit its use in some experiments. DMXAA also has a short half-life, which can make dosing and timing of experiments challenging.

将来の方向性

There are several future directions for DMXAA research. One area of focus is the development of more potent and selective STING agonists. Another area of research is the combination of DMXAA with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of DMXAA in combination with radiation therapy, which has shown promising results in preclinical studies.

合成法

DMXAA can be synthesized through a multistep process starting from 3-phenylprop-2-yn-1-ol. The synthesis involves the reaction of 3-phenylprop-2-yn-1-ol with diethylamine and triethylamine to form the intermediate, which is then reacted with thionyl chloride to obtain the final product, DMXAA hydrochloride.

科学的研究の応用

DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in several preclinical models, including lung, colon, breast, and prostate cancers. DMXAA works by activating the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.

特性

CAS番号

102504-38-1

製品名

delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride

分子式

C13H19ClN3O-

分子量

268.76 g/mol

IUPAC名

N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride

InChI

InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1

InChIキー

FKBRJRKUIFKYLG-UHFFFAOYSA-M

SMILES

CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-]

正規SMILES

CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-]

同義語

delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。